molecular formula C10H12BrN B1525124 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 59961-00-1

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1525124
CAS RN: 59961-00-1
M. Wt: 226.11 g/mol
InChI Key: XBWCPPFVDGLVMN-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 .


Chemical Reactions Analysis

The reaction of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline include a boiling point of 283℃, a density of 1.428, and a flash point of 125℃ . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a valuable scaffold in medicinal chemistry. It’s a part of the tetrahydroisoquinoline (THIQ) class, which is known for its diverse biological activities against various pathogens and neurodegenerative disorders . This compound can serve as a precursor for the synthesis of potential therapeutic agents, particularly those targeting central nervous system ailments.

Synthesis of Natural and Synthetic Compounds

The THIQ scaffold is significant in the synthesis of both natural and synthetic compounds. The bromo and methyl groups on the 6-Bromo-2-methyl-THIQ can be manipulated through various chemical reactions to create complex molecules with biological significance .

Structural Activity Relationship (SAR) Studies

SAR studies are crucial for understanding the relationship between the chemical structure of a molecule and its biological activity6-Bromo-2-methyl-THIQ can be used to generate analogs for SAR studies, helping to identify which modifications enhance or reduce biological activity .

Antineuroinflammatory Agents

N-Benzyl THIQ derivatives are known to function as antineuroinflammatory agents. The 6-Bromo-2-methyl-THIQ can be used as a starting point for synthesizing these derivatives, which have potential applications in treating neuroinflammatory conditions .

Asymmetric Catalysis

THIQ derivatives are also used in asymmetric catalysis as chiral scaffolds. The 6-Bromo-2-methyl-THIQ can be developed into catalysts that are essential for producing enantiomerically pure substances, which are important in the pharmaceutical industry .

Multicomponent Reactions (MCRs)

MCRs are a powerful strategy in organic synthesis for generating molecular diversity6-Bromo-2-methyl-THIQ can participate in MCRs to create a variety of complex molecules efficiently and with high selectivity .

Safety and Hazards

The safety information for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The future directions for the research and development of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .

properties

IUPAC Name

6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWCPPFVDGLVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-methylisoquinolinium trifluoromethanesulfonate (371 mg, 1 mmol) in methanol (10 mL) was added bromocresol green indicator. Sodium borohydride (93 mg, 2.5 mmol) was added and the reaction was stirred at rt. HCl in acetic acid (1M) was added periodically to maintain a yellow color. After 1 h, water (50 mL) was added and the solution was basified with NaOH (1M), extracted into CH2Cl2 (100 mL), dried over MgSO4 and concentrated to give the title compound as a white solid (200 mg, 99%). 1H NMR (400 MHz, CDCl3) δ 7.29-7.17 (m, 2H), 6.88 (d, J=8.0 Hz, 1H), 3.51 (s, 2H), 2.93-2.82 (m, 2H), 2.65 (t, J=5.8 Hz, 2H), 2.45 (s, 3H).
Name
6-bromo-2-methylisoquinolinium trifluoromethanesulfonate
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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10 mL
Type
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Quantity
93 mg
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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